

Thermochemical Properties of 1-(1-Adamantyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(1-Adamantyl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data relevant to **1-(1-Adamantyl)ethanol**. Due to the limited availability of direct experimental data for this specific compound, this guide presents thermochemical information for the closely related and structurally analogous compound, 1-adamantanol, as a reference. Furthermore, it details the established experimental and computational methodologies that are applied to determine the thermochemical properties of adamantane derivatives.

Introduction to 1-(1-Adamantyl)ethanol

1-(1-Adamantyl)ethanol is a derivative of adamantane, a rigid, tricyclic hydrocarbon with a diamondoid structure. The unique properties of the adamantane cage, such as high thermal stability and lipophilicity, make its derivatives, including **1-(1-Adamantyl)ethanol**, of significant interest in medicinal chemistry and materials science. Understanding the thermochemical properties of these compounds is crucial for predicting their stability, reactivity, and behavior in various applications, including drug design and synthesis.

Thermochemical Data

Direct experimental thermochemical data for **1-(1-Adamantyl)ethanol** is not readily available in the current literature. However, the thermochemical properties of 1-adamantanol (CAS Registry Number: 768-95-6), a structurally similar compound, have been experimentally determined and can serve as a valuable proxy for estimation and comparison.

Table 1: Experimental Thermochemical Data for 1-Adamantanol

Property	Value	Units	Method	Reference
Gas-Phase Enthalpy of Formation ($\Delta H^\circ_{\text{gas}}$)	$-311. \pm 3.$	kJ/mol	Combustion Calorimetry (Ccb)	Steele, 1979; Arora and Steele, 1978[1] [2]

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies employed to determine the key thermochemical parameters for adamantane derivatives.

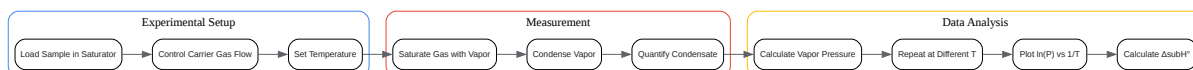
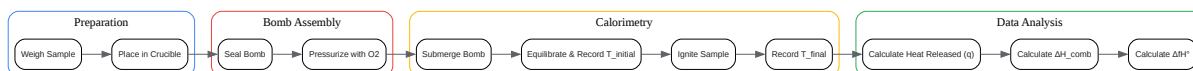
3.1. Determination of Enthalpy of Formation by Combustion Calorimetry

Combustion calorimetry is a primary technique for determining the standard enthalpy of formation (ΔH°) of organic compounds. The process involves the complete combustion of a substance in a high-pressure oxygen atmosphere within a bomb calorimeter.

Experimental Workflow:

- **Sample Preparation:** A precisely weighed sample of the adamantane derivative is placed in a crucible within the combustion bomb.
- **Assembly and Pressurization:** The bomb is sealed and pressurized with pure oxygen.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in an insulated container (calorimeter). The initial temperature is recorded.
- **Ignition:** The sample is ignited electrically.
- **Temperature Measurement:** The temperature change of the water is carefully monitored and recorded until it reaches a maximum and then begins to cool.

- **Data Analysis:** The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system. This value is then used to determine the enthalpy of combustion and, subsequently, the standard enthalpy of formation.



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References

- 1. 1-Adamantanol [webbook.nist.gov]
- 2. 1-Adamantanol [webbook.nist.gov]

- To cite this document: BenchChem. [Thermochemical Properties of 1-(1-Adamantyl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128392#thermochemical-data-for-1-1-adamantyl-ethanol]

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